molecular formula C8H14F2N2O B2742827 1-(4,4-Difluorocyclohexyl)-3-methylurea CAS No. 1864423-64-2

1-(4,4-Difluorocyclohexyl)-3-methylurea

Cat. No.: B2742827
CAS No.: 1864423-64-2
M. Wt: 192.21
InChI Key: OJUPYVIJJBUXHW-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)-3-methylurea is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Difluorocyclohexyl)-3-methylurea typically involves the reaction of 4,4-difluorocyclohexylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4,4-Difluorocyclohexylamine+Methyl isocyanateThis compound\text{4,4-Difluorocyclohexylamine} + \text{Methyl isocyanate} \rightarrow \text{this compound} 4,4-Difluorocyclohexylamine+Methyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Difluorocyclohexyl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluorocyclohexyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclohexyl ketones, while reduction could produce difluorocyclohexylamines.

Scientific Research Applications

1-(4,4-Difluorocyclohexyl)-3-methylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexyl)-3-methylurea involves its interaction with specific molecular targets. The difluorocyclohexyl group can interact with hydrophobic pockets in proteins, while the methylurea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluorocyclohexylmethanol
  • 4,4-Difluorocyclohexane-1-methanol
  • 2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid

Uniqueness

1-(4,4-Difluorocyclohexyl)-3-methylurea is unique due to the presence of both the difluorocyclohexyl and methylurea groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluorocyclohexyl group enhances lipophilicity and metabolic stability, while the methylurea moiety provides opportunities for hydrogen bonding and interaction with biological targets.

Properties

IUPAC Name

1-(4,4-difluorocyclohexyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O/c1-11-7(13)12-6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUPYVIJJBUXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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